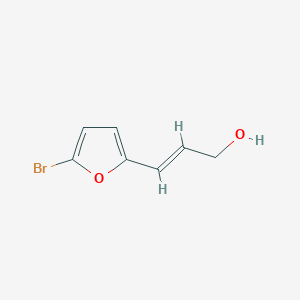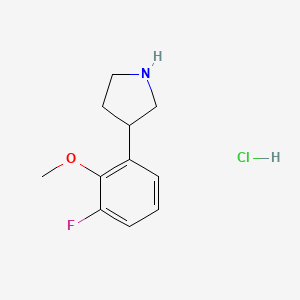![molecular formula C14H26N2O4S B13577933 tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclopentylsulfamoyl group attached to a cyclobutyl ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate typically involves the coupling of appropriate amines, carbon dioxide, and halides. This process can be facilitated by the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which provide mild reaction conditions and short reaction times . The use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst can also enable the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate may involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate include:
- tert-Butyl N-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate
- tert-Butyl N-[(1s,3s)-3-(2-aminoethoxy)cyclobutyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can offer unique reactivity and interactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H26N2O4S |
|---|---|
Molekulargewicht |
318.43 g/mol |
IUPAC-Name |
tert-butyl N-[3-(cyclopentylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)15-11-8-12(9-11)21(18,19)16-10-6-4-5-7-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
MEPXNQHSGUMBNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)



![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
